molecular formula C25H32N2O5 B2978041 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618089-30-8

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2978041
CAS No.: 618089-30-8
M. Wt: 440.54
InChI Key: KPSWDZMMSAHJNG-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the diethylaminoethyl, hydroxy, methylfuran-2-carbonyl, and propoxyphenyl groups. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Diethylaminoethyl Group: This step may involve the alkylation of the pyrrole nitrogen with a diethylaminoethyl halide under basic conditions.

    Addition of the Hydroxy Group: This can be introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Methylfuran-2-carbonyl Group: This step may involve acylation reactions using the corresponding acid chloride or anhydride.

    Incorporation of the Propoxyphenyl Group: This can be achieved through etherification reactions, typically using a propoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, alkoxides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may interact with neurotransmitter receptors, while the hydroxy and carbonyl groups can form hydrogen bonds with biological molecules. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
  • 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-ethoxyphenyl)-1H-pyrrol-2(5H)-one

Uniqueness

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h8-13,22,29H,5-7,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSWDZMMSAHJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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